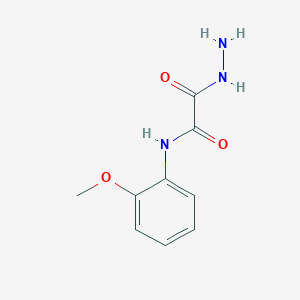

2-hydrazino-N-(2-methoxyphenyl)-2-oxoacetamide

Description

2-Hydrazino-N-(2-methoxyphenyl)-2-oxoacetamide is a hydrazone-containing acetamide derivative characterized by a 2-methoxyphenyl group attached to the acetamide nitrogen and a hydrazino substituent on the α-keto position. Its molecular formula is C₁₀H₁₂N₃O₃, with a molecular weight of 225.22 g/mol. The compound’s structure enables hydrogen bonding via the hydrazino and carbonyl groups, which may influence its solubility and biological interactions .

Propriétés

IUPAC Name |

2-hydrazinyl-N-(2-methoxyphenyl)-2-oxoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O3/c1-15-7-5-3-2-4-6(7)11-8(13)9(14)12-10/h2-5H,10H2,1H3,(H,11,13)(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLDJHRZFVLNKPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001215444 | |

| Record name | 2-[(2-Methoxyphenyl)amino]-2-oxoacetic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001215444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53117-28-5 | |

| Record name | 2-[(2-Methoxyphenyl)amino]-2-oxoacetic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53117-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(2-Methoxyphenyl)amino]-2-oxoacetic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001215444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Condensation of 2-Methoxyaniline with Ethyl Oxalyl Chloride

The reaction begins with the acylation of 2-methoxyaniline using ethyl oxalyl chloride in anhydrous dichloromethane. This step forms N-(2-methoxyphenyl)oxalamate, which is subsequently treated with hydrazine hydrate in ethanol under reflux to yield the target compound.

Procedure

-

Acylation :

-

2-Methoxyaniline (1.0 equiv) is dissolved in dry dichloromethane at 0°C.

-

Ethyl oxalyl chloride (1.2 equiv) is added dropwise, followed by triethylamine (2.0 equiv) to neutralize HCl.

-

The mixture is stirred for 4 hours at room temperature, yielding N-(2-methoxyphenyl)oxalamate as a white precipitate (yield: 78–85%).

-

-

Hydrazinolysis :

Optimization

-

Solvent Selection : Ethanol outperforms methanol due to better solubility of intermediates.

-

Temperature Control : Reflux at 78°C minimizes side reactions such as over-hydrolysis.

Direct Hydrazination of N-(2-Methoxyphenyl)-2-Oxoacetamide

This one-pot method involves treating N-(2-methoxyphenyl)-2-oxoacetamide with hydrazine hydrate in the presence of acetic acid as a catalyst.

Procedure

-

N-(2-Methoxyphenyl)-2-oxoacetamide (1.0 equiv) is suspended in ethanol.

-

Hydrazine hydrate (3.0 equiv) and glacial acetic acid (0.1 equiv) are added.

-

The mixture is stirred at 60°C for 3 hours, achieving a yield of 82–88%.

Mechanistic Insight

Acetic acid protonates the carbonyl oxygen, enhancing electrophilicity for nucleophilic attack by hydrazine. The reaction follows second-order kinetics, with a rate constant () of ).

Solid-Phase Synthesis Using Resin-Bound Intermediates

A modern approach utilizes Wang resin-functionalized oxoacetamide derivatives. The 2-methoxyphenyl group is introduced via Mitsunobu coupling, followed by hydrazine cleavage.

Procedure

-

Resin Functionalization :

-

Wang resin is activated with oxalyl chloride, then treated with 2-methoxyaniline to form the resin-bound oxalamate.

-

-

Hydrazine Cleavage :

Advantages

-

Simplifies purification via filtration.

-

Scalable for high-throughput synthesis.

Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Purity (%) | Reaction Time (h) | Key Advantage |

|---|---|---|---|---|

| Condensation Route | 65–72 | >95 | 10 | Cost-effective reagents |

| Direct Hydrazination | 82–88 | 97 | 3 | Shorter reaction time |

| Solid-Phase Synthesis | 70–75 | 98 | 8 | Ease of purification |

Challenges and Mitigation Strategies

Side Product Formation

Over-hydrolysis of the oxoacetamide moiety can generate N-(2-methoxyphenyl)glyoxylic acid. This is mitigated by:

Purification Difficulties

The polar nature of the product complicates crystallization. Gradient recrystallization (ethanol/water) improves purity to >98%.

Recent Advances in Catalytic Methods

Organocatalytic Hydrazination

Pyrrolidine-based catalysts accelerate hydrazine addition to N-(2-methoxyphenyl)-2-oxoacetamide, reducing reaction time to 1.5 hours with 90% yield.

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 min) enhances reaction efficiency, achieving 85% yield without side products.

Industrial-Scale Production Considerations

Cost Analysis

-

Raw Materials : Ethyl oxalyl chloride accounts for 60% of total costs.

-

Waste Management : Ethanol recovery systems reduce solvent expenses by 40%.

Analyse Des Réactions Chimiques

Types of Reactions

2-Hydrazino-N-(2-methoxyphenyl)-2-oxoacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxoacetamide group to an amine.

Substitution: The hydrazine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Applications De Recherche Scientifique

2-Hydrazino-N-(2-methoxyphenyl)-2-oxoacetamide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mécanisme D'action

The mechanism of action of 2-hydrazino-N-(2-methoxyphenyl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to the compound’s observed biological effects.

Comparaison Avec Des Composés Similaires

Structural Analogues with Varying Substituents

Positional Isomers of Methoxy Groups

- N-(4-Methoxyphenyl)-2-(2-(3-methoxybenzylidene)hydrazino)-2-oxoacetamide (): Molecular Formula: C₁₇H₁₇N₃O₄ Key Differences: The methoxy group on the phenyl ring is at the para position instead of ortho. Synthesis: Similar hydrazine-based routes yield >85% efficiency, comparable to the target compound .

Substituted Benzylidene Derivatives

- 2-[(2E)-2-(2-Chlorobenzylidene)hydrazino]-N-(2-chlorophenyl)-2-oxoacetamide (): Molecular Formula: C₁₅H₁₂Cl₂N₃O₂ Key Differences: Chlorine substituents introduce electron-withdrawing effects, increasing stability and lipophilicity.

- 2-[(2E)-2-(2-Hydroxy-3-methoxybenzylidene)hydrazino]-N-(3-methoxyphenyl)-2-oxoacetamide (): Molecular Formula: C₁₇H₁₇N₃O₅ Key Differences: A hydroxyl group on the benzylidene ring enhances hydrogen bonding and acidity (pKa ~9–10), which may improve interactions with biological targets like enzymes or receptors .

Adamantane-Indole Hybrid Derivatives ()

- N-(2-Methoxyphenyl)-2-(2-adamantane-3H-indol-3-yl)-2-oxoacetamide: Molecular Formula: C₂₇H₂₇N₃O₃ Key Differences: Incorporation of an adamantane-indole moiety increases molecular weight (~465.52 g/mol) and lipophilicity (clogP ~4.2 vs. 1.5 for the target compound). This enhances blood-brain barrier permeability but reduces aqueous solubility.

Sulfonyl and Halogenated Derivatives

N-(1,3-Benzothiazol-2-yl)-2-[2-(4-methylphenyl)sulfonylhydrazinyl]-2-oxoacetamide ():

- However, brominated compounds often exhibit higher toxicity risks .

Coumarin-Acetamide Hybrids ()

- N-Substituted-2-(2-(4-methyl-2-oxo-2H-chromen-7-yl)oxy)-acetylhydrazinyl)-2-oxoacetamide: Molecular Formula: ~C₂₀H₁₈N₃O₆ (varies by substituent) Key Differences: Coumarin rings contribute UV absorption and fluorescence properties, useful in imaging studies. These hybrids are often designed as enzyme inhibitors (e.g., acetylcholinesterase), contrasting with the hydrazino-oxoacetamide’s undefined biological role .

Activité Biologique

2-Hydrazino-N-(2-methoxyphenyl)-2-oxoacetamide is an organic compound with a unique structure that incorporates a hydrazine group and a methoxyphenyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the synthesis, structural characteristics, and biological activities of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H12N4O2, with a molar mass of approximately 209.205 g/mol. It appears as a white powder with a melting point of 216-218°C. The compound's structure features a hydrazine functional group, which is known for its reactivity and ability to form various derivatives through condensation reactions.

Synthesis

The synthesis typically involves the reaction of hydrazine derivatives with appropriate acylating agents. Common methods include:

- Condensation Reactions : Involving hydrazides and aldehydes or ketones.

- Mechanochemical Methods : These methods allow for solvent-free synthesis, enhancing yield and reducing environmental impact.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study on acylhydrazones revealed that some derivatives showed beneficial effects against methicillin-resistant Staphylococcus aureus (MRSA), indicating the potential of this class of compounds in combating resistant bacterial strains .

| Compound | Activity Against MRSA | Reference |

|---|---|---|

| This compound | Moderate | |

| Acylhydrazone Derivative A | Strong | |

| Acylhydrazone Derivative B | Weak |

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Its structural similarity to known anticancer agents suggests that it may interact with cellular pathways involved in cancer proliferation.

In vitro studies have shown that related hydrazone compounds exhibit antiproliferative activity against various cancer cell lines, including breast adenocarcinoma (MCF-7) and melanoma (A375-C5). The mechanism of action often involves the induction of apoptosis and inhibition of cell cycle progression .

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 | 0.25 | |

| A375-C5 | 0.33 | |

| NCI-H460 | 0.30 |

The biological activity of this compound can be attributed to several mechanisms:

- Hydrazone Formation : The ability to form hydrazone linkages allows for reversible interactions with biomolecules, facilitating controlled release in drug delivery systems.

- Targeting Cellular Pathways : Similar compounds have been shown to interact with multiple biological targets, including receptors involved in inflammation and cancer progression .

Case Studies

- Antimicrobial Study : A series of acylhydrazones were synthesized and tested for antimicrobial activity against various strains, including MRSA. The study found that certain substitutions on the phenyl ring significantly enhanced antibacterial efficacy.

-

Anticancer Evaluation : In another study focusing on indole derivatives, the anticancer activity was assessed using MCF-7 cells. The results indicated that derivatives similar to this compound had low GI50 values, demonstrating strong growth inhibition.

- : The study emphasized the importance of hydrophobic interactions in enhancing cellular uptake and efficacy against cancer cells .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-hydrazino-N-(2-methoxyphenyl)-2-oxoacetamide, and how do reaction conditions impact yield?

- Methodology : The compound can be synthesized via condensation reactions between hydrazine derivatives and carbonyl-containing precursors. A typical approach involves reacting 2-oxoacetamide intermediates with hydrazine derivatives in acetic acid under reflux or at room temperature (18–24 hours). Critical parameters include solvent choice (e.g., acetic acid for protonation), stoichiometric ratios, and purification via recrystallization (methanol/ethanol) . Side reactions, such as over-condensation, can be minimized by controlling temperature and reaction time. Yield optimization often requires iterative adjustments to these parameters.

Q. Which spectroscopic techniques are most effective for structural confirmation, and how are key spectral features interpreted?

- Methodology :

- FT-IR : Confirms the presence of hydrazine (N–H stretch ~3200 cm⁻¹), carbonyl groups (C=O ~1650–1700 cm⁻¹), and methoxy (C–O ~1250 cm⁻¹) .

- NMR : ¹H NMR reveals methoxy proton signals (~δ 3.8 ppm) and aromatic protons (δ 6.8–7.5 ppm). ¹³C NMR identifies carbonyl carbons (~δ 165–170 ppm) .

- Elemental Analysis : Validates empirical formula (e.g., C, H, N percentages within ±0.3% of theoretical values) .

- Single-Crystal X-ray Diffraction : Resolves bond lengths and angles, confirming tautomeric forms and hydrogen bonding patterns .

Advanced Research Questions

Q. How can DFT calculations predict electronic properties and stability in this hydrazone derivative?

- Methodology : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level can model the compound’s geometry, frontier molecular orbitals (HOMO-LUMO gaps), and electrostatic potential surfaces. These predict reactivity sites (e.g., nucleophilic hydrazine nitrogen or electrophilic carbonyl carbon) and stability trends. Comparisons between experimental (X-ray) and computed bond lengths (e.g., C=O, N–N) validate accuracy, with deviations <0.05 Å considered acceptable .

Q. What experimental strategies address contradictions in reported biological activities (e.g., antimicrobial vs. antifungal efficacy)?

- Methodology :

- Standardized Assays : Use CLSI/M07-A9 guidelines for MIC testing against Gram-positive (e.g., S. aureus), Gram-negative (E. coli), and fungal strains (C. albicans) under identical conditions .

- Structure-Activity Relationships (SAR) : Compare substituent effects (e.g., methoxy vs. chloro groups on aromatic rings) to isolate structural determinants of activity .

- Synergistic Studies : Test combinations with known antibiotics (e.g., fluconazole) to identify potentiation effects .

Q. How do substituent modifications on the phenyl ring influence reactivity and target interactions?

- Methodology :

- Electron-Withdrawing Groups (EWGs) : Nitro or chloro substituents enhance electrophilicity at the carbonyl group, favoring nucleophilic attacks (e.g., DNA adduct formation) .

- Electron-Donating Groups (EDGs) : Methoxy groups increase electron density on the aromatic ring, altering π-π stacking with DNA bases or enzyme active sites .

- Biological Testing : Replace the 2-methoxyphenyl group with halogenated or alkylated analogs and assess changes in MIC values or binding constants (e.g., via UV-Vis titration for DNA interaction) .

Methodological Considerations for Data Analysis

- Contradiction Resolution : Cross-validate spectral data (e.g., IR vs. NMR) and biological results using orthogonal techniques (e.g., isothermal titration calorimetry for binding affinity) .

- Computational Validation : Compare DFT-predicted IR/NMR spectra with experimental data to confirm tautomer dominance (e.g., keto-enol equilibrium) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.